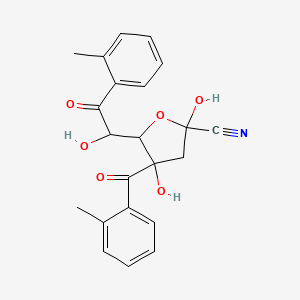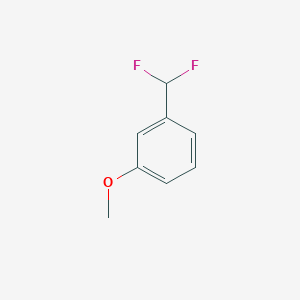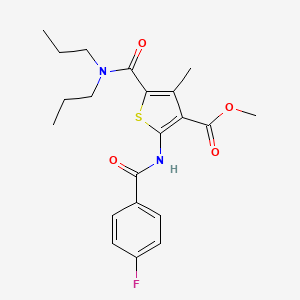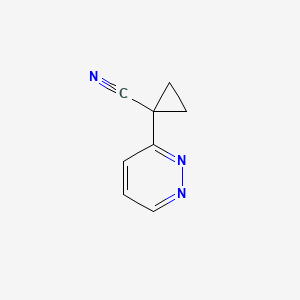
4-Methyl-1,5-Heptadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
4-Methyl-1,5-Heptadiene can be synthesized through various methods. One common synthetic route involves the reaction of allylic chlorides with suitable reagents . For instance, the preparation of certain alkenes, alkadienes, and alkynes can be achieved through reactions involving allylic chlorides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Methyl-1,5-Heptadiene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: Substitution reactions can occur at the double bonds or the methyl group, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and halogens or other electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-1,5-Heptadiene has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives may be studied for their biological activities.
Medicine: Research may explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-Methyl-1,5-Heptadiene exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the double bonds and the methyl group, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
4-Methyl-1,5-Heptadiene can be compared with other similar compounds such as:
1,3-Butadiene: A simple diene with two conjugated double bonds.
2,5-Heptadiene: Another heptadiene isomer with different double bond positions.
2,3-Heptadiene: A cumulated diene with two double bonds connected to the same carbon atom.
What sets this compound apart is the presence of the methyl group at the fourth carbon, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
998-94-7 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
(5E)-4-methylhepta-1,5-diene |
InChI |
InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4-5,7-8H,1,6H2,2-3H3/b7-5+ |
InChI Key |
ITKKJSFRRSLPHX-FNORWQNLSA-N |
Isomeric SMILES |
C/C=C/C(C)CC=C |
Canonical SMILES |
CC=CC(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)





![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)


